6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Overview
Description
6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is a type of imidazo[1,2-a]pyridine, which is an important class of fused nitrogen-bridged heterocyclic compounds . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The most effective protocols for synthesis include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . These methods have been efficiently applied in the preparation of important drugs and promising drug candidates .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . These reactions have been used to construct the imidazo[1,2-a]pyridine core .Scientific Research Applications
Antitubercular Activity : Derivatives of 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine have shown promising antitubercular activity against Mycobacterium smegmatis MC2 155 strain (Abhale et al., 2016).
Synthesis of Biologically Active Compounds : This compound serves as an important intermediate for the synthesis of various biologically active compounds (Wang et al., 2016).
Corrosion Inhibition : Imidazo[4,5-b]pyridine derivatives, including those related to 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine, have been studied for their effectiveness in inhibiting mild steel corrosion (Saady et al., 2021).
Imaging of β-Amyloid in Alzheimer’s Disease : Fluorinated imidazo[1,2-a]pyridine derivatives related to this compound have been synthesized and evaluated as potential agents for imaging β-amyloid plaques in Alzheimer’s disease (Zeng et al., 2006).
Antiviral Activity : Substituted 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridines, a class of compounds including derivatives of 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine, have shown selective activity against hepatitis C virus (Puerstinger et al., 2007).
Anticonvulsant Studies : Some derivatives of this compound, particularly those with a 4-fluorophenyl substituent, have exhibited potent anticonvulsant activity without toxicity (Ulloora et al., 2013).
Synthesis of Hybrid Structures : The compound has been used in the synthesis of hybrid structures combining indenone or chromenone with imidazo[1,2-a]pyridine (Zhang et al., 2016).
Antimicrobial Agents : Novel imidazo[1,2-a]pyridine and imidazo[2,1-b][1,3]benzothiazole motifs have been synthesized and evaluated as antimicrobial agents (Al‐Tel et al., 2011).
Imaging of Amyloid Plaques : Derivatives have been studied as imaging agents for β-amyloid plaques in Alzheimer's disease, with potential for both PET and SPECT imaging (Yousefi et al., 2012).
Flaviviridae Inhibitors : Biphenyl derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine, which are related compounds, have shown inhibitory properties on the replication of bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV) (Enguehard-Gueiffier et al., 2013).
properties
IUPAC Name |
6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2/c14-10-3-6-13-16-12(8-17(13)7-10)9-1-4-11(15)5-2-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIQEILZYPFNFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360805 | |
Record name | 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
CAS RN |
426825-66-3 | |
Record name | 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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